N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d]thiazole-6-carboxamide
CAS No.: 941925-37-7
Cat. No.: VC4153943
Molecular Formula: C14H11N3O2S
Molecular Weight: 285.32
* For research use only. Not for human or veterinary use.
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d]thiazole-6-carboxamide - 941925-37-7](/images/structure/VC4153943.png)
Specification
CAS No. | 941925-37-7 |
---|---|
Molecular Formula | C14H11N3O2S |
Molecular Weight | 285.32 |
IUPAC Name | N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-1,3-benzothiazole-6-carboxamide |
Standard InChI | InChI=1S/C14H11N3O2S/c18-13(8-4-5-11-12(6-8)20-7-15-11)16-14-9-2-1-3-10(9)17-19-14/h4-7H,1-3H2,(H,16,18) |
Standard InChI Key | MWHQGIDTQVRZOG-UHFFFAOYSA-N |
SMILES | C1CC2=C(ON=C2C1)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Introduction
Structural and Molecular Characteristics
The compound’s structure combines a 5,6-dihydro-4H-cyclopenta[c]isoxazole core linked via an amide bond to a benzo[d]thiazole-6-carboxylic acid group. This arrangement confers distinct electronic and steric properties, as evidenced by its IUPAC name: N-(5,6-dihydro-4H-cyclopenta[c] oxazol-3-yl)-1,3-benzothiazole-6-carboxamide. Key structural attributes include:
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Isoxazole Ring: A five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2, respectively, contributing to electron-deficient characteristics.
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Benzo[d]thiazole Moiety: A bicyclic system featuring a benzene ring fused to a thiazole, enhancing π-π stacking potential and hydrogen-bonding capacity.
Table 1: Fundamental Chemical Properties
The compound’s three-dimensional conformation, validated by its InChI key (MWHQGIDTQVRZOG-UHFFFAOYSA-N
), suggests a planar orientation of the benzo[d]thiazole group relative to the isoxazole ring, which may influence its intermolecular interactions.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a two-step process:
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Precursor Preparation: 5,6-Dihydro-4H-cyclopenta[c]isoxazole-3-amine is reacted with benzo[d]thiazole-6-carboxylic acid.
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Amide Coupling: Carbodiimide-based coupling agents, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), facilitate amide bond formation under inert conditions.
Reaction Mechanism:
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EDCI activates the carboxylic acid group of benzo[d]thiazole-6-carboxylic acid, forming an active ester intermediate.
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Nucleophilic attack by the amine group of the cyclopenta[c]isoxazole yields the target compound.
Industrial Optimization
Industrial protocols often employ microwave-assisted synthesis to enhance reaction efficiency. This method reduces reaction times from hours to minutes and improves yields by up to 20% compared to conventional heating.
Table 2: Synthesis Parameters
Parameter | Conventional Method | Microwave-Assisted Method |
---|---|---|
Reaction Time | 6–8 hours | 15–30 minutes |
Yield | 65–70% | 80–85% |
Temperature | 25–30°C | 80–100°C |
Solvent | Dichloromethane | Dimethylformamide |
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water. Stability studies indicate degradation under strongly acidic or basic conditions, with optimal storage at 2–8°C in inert atmospheres.
Spectroscopic Data
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IR Spectroscopy: Strong absorbance at 1680 cm⁻¹ (C=O stretch) and 1550 cm⁻¹ (C=N stretch).
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NMR (¹H): Key signals include δ 7.8–8.2 ppm (aromatic protons) and δ 3.1–3.5 ppm (cyclopentane methylene groups).
Comparison with Related Compounds
Table 3: Structural and Functional Comparisons
Future Research Directions
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Structure-Activity Relationships: Systematic modification of the isoxazole and thiazole substituents to optimize bioactivity.
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Toxicological Profiling: In vivo studies to assess acute and chronic toxicity.
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Material Science Applications: Exploration of optoelectronic properties due to conjugated π-systems.
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